1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone
Description
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone (CAS: 339100-58-2) is a hydroxyacetophenone derivative with the molecular formula C₁₆H₁₆O₄S and a molecular weight of 304.36 g/mol . Its structure comprises a central ethanone moiety flanked by two aromatic rings:
- A 4-hydroxy-3,5-dimethylphenyl group, which introduces steric bulk and hydrogen-bonding capacity.
- A 4-methoxyphenylsulfonyl group, contributing sulfonyl electron-withdrawing effects and methoxy-mediated lipophilicity.
This compound is synthesized via nucleophilic substitution reactions, as evidenced by analogous procedures in triazole-containing ethanones (e.g., α-halogenated ketones reacting with sulfonyl-substituted triazoles) .
Properties
IUPAC Name |
1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methoxyphenyl)sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5S/c1-11-8-13(9-12(2)17(11)19)16(18)10-23(20,21)15-6-4-14(22-3)5-7-15/h4-9,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNZBHPEPWPITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone typically involves multiple steps. One common method includes the reaction of 4-hydroxy-3,5-dimethylphenylboronic acid with 4-methoxybenzenesulfonyl chloride under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Sulfides and related derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Structure and Characteristics
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C17H19O5S
- Molecular Weight: 347.40 g/mol
- IUPAC Name: 1-(4-hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone
This compound features a sulfonyl group, hydroxyl groups, and methoxy substitutions that contribute to its reactivity and biological properties.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of phenolic compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that related compounds displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may possess similar activity .
Anti-inflammatory Properties
The compound's hydroxyl groups are known to contribute to anti-inflammatory effects. Studies have shown that phenolic compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases .
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing various derivatives through modifications of its functional groups. For example, reactions involving the sulfonyl group can lead to the formation of sulfonamide derivatives, which have been explored for their antimicrobial properties .
Antioxidant Activity
Phenolic compounds are widely recognized for their antioxidant activities. The presence of multiple hydroxyl groups in the structure allows for effective scavenging of free radicals, which can mitigate oxidative stress-related diseases. Experimental assessments have shown that such compounds can significantly reduce oxidative damage in cellular models .
Case Study 1: Anticancer Screening
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives based on the core structure of this compound. These derivatives were screened against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain modifications enhanced cytotoxicity, with some derivatives achieving IC50 values below 10 µM .
Case Study 2: Anti-inflammatory Effects
A study focused on evaluating the anti-inflammatory effects of similar phenolic compounds demonstrated that they could significantly reduce inflammation markers in vitro. The results indicated a dose-dependent inhibition of COX-2 expression, highlighting the potential use of such compounds in managing chronic inflammatory conditions .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 8.5 | |
| Compound B | Anti-inflammatory | 12.0 | |
| Compound C | Antioxidant | 15.0 |
Table 2: Synthesis Overview of Derivatives
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with active sites of enzymes, while the sulfonyl group can interact with various biological molecules. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the phenyl and sulfonyl groups, influencing physicochemical and biological properties. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogous Ethanones
Electronic and Steric Effects
- In contrast, the 3-trifluoromethylphenylsulfonyl analog (CAS 344279-52-3) exhibits stronger EW effects due to the CF₃ group, which may enhance binding to hydrophobic pockets .
Solubility and Lipophilicity
- The 4-hydroxy group in the parent compound enhances water solubility through hydrogen bonding, whereas methoxy (CAS 86516-51-0) or methyl (CAS 147816-51-1) substituents reduce polarity, favoring membrane permeability .
- The trifluoromethyl variant (CAS 344279-52-3) has higher logP values, suggesting superior blood-brain barrier penetration in pharmacological contexts .
Biological Activity
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C17H18O4S
- CAS Number : 339100-54-8
The presence of hydroxyl and methoxy groups in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, a study demonstrated that the compound significantly inhibited cell proliferation in A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity Data
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. It was found to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. The antioxidant capacity was assessed using DPPH and ABTS assays, yielding promising results that suggest a protective role against cellular damage .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects by inhibiting the NF-kB signaling pathway. This inhibition leads to a reduction in pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions such as arthritis .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Free Radical Scavenging : Its structure allows it to donate electrons to free radicals, neutralizing them and preventing oxidative damage.
- Cytokine Modulation : By inhibiting NF-kB, the compound reduces the production of inflammatory cytokines, thereby alleviating inflammation.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Cancer Therapy : A clinical trial involving patients with advanced solid tumors showed that treatment with this compound led to a significant reduction in tumor size and improved patient survival rates compared to control groups .
- Case Study on Inflammatory Disorders : Patients suffering from rheumatoid arthritis reported decreased symptoms and improved quality of life after administration of this compound over a 12-week period .
Q & A
Q. What advanced techniques validate intermolecular interactions in the solid state?
- Answer : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···O, C···C), while Cambridge Structural Database (CSD) cross-referencing identifies packing motifs. For the title compound, C–H···O hydrogen bonds (2.5–2.8 Å) form 2D networks, confirmed via CrystalExplorer software . Differential Scanning Calorimetry (DSC) further characterizes polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
